molecular formula C7H14N2O4 B2678623 N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 357268-03-2

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2678623
CAS No.: 357268-03-2
M. Wt: 190.199
InChI Key: XEDIMUJGNKHVOD-UHFFFAOYSA-N
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Description

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is a chemical compound with the molecular formula C7H14N2O4 It is characterized by the presence of both hydroxyethyl and methoxyethyl groups attached to an oxalamide backbone

Scientific Research Applications

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

While the specific mechanism of action for “N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide” is not available, similar compounds like poly(2-methoxyethyl acrylate) have been studied. The enhancement in properties like storage modulus and melting temperature could be due to the formation of an ordered structure in the polymer .

Future Directions

While specific future directions for “N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide” are not available, similar compounds like poly(2-methoxyethyl acrylate) have been studied for their potential applications in biomedical coating due to their liquid-like properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-hydroxyethylamine and 2-methoxyethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Oxalyl chloride: is reacted with in the presence of a base such as triethylamine to form N1-(2-hydroxyethyl)oxalamide.

  • The intermediate product is then reacted with 2-methoxyethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide backbone can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)oxalamide
  • N2-(2-methoxyethyl)oxalamide
  • N1-(2-hydroxyethyl)-N2-(2-ethoxyethyl)oxalamide

Uniqueness

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of both hydroxyethyl and methoxyethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s solubility in various solvents and its ability to participate in diverse chemical reactions, making it a versatile intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-13-5-3-9-7(12)6(11)8-2-4-10/h10H,2-5H2,1H3,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDIMUJGNKHVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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